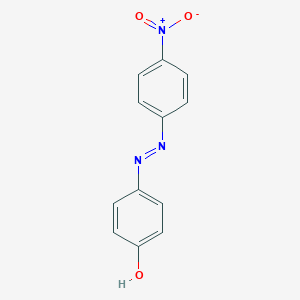

4-(4-Nitrophenylazo)phenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.60e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJPVIOTANUINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061690 | |

| Record name | 4-[(4-Nitrophenyl)azo]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-60-5 | |

| Record name | 4-Hydroxy-4′-nitroazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(4-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(4-Nitrophenyl)azo]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenylazo)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Classical Diazotization and Coupling Approaches

The primary synthesis of 4-(4-Nitrophenylazo)phenol relies on the well-established diazotization and azo coupling reactions, a cornerstone of aromatic chemistry. This method can be further adapted, particularly through condensation reactions in alkaline conditions, to produce a variety of derivatives.

The synthesis of this compound (also referred to as compound 1 ) is classically achieved through a two-step, one-pot process. mdpi.comresearchgate.net The reaction begins with the diazotization of p-nitroaniline. In this step, p-nitroaniline is dissolved in a mixture of hydrochloric acid and a solvent like methanol (B129727) or water, and then cooled to a low temperature, typically between 0 and 5°C. mdpi.comresearchgate.net An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled mixture, leading to the formation of the corresponding diazonium salt, 4-nitrobenzenediazonium (B87018) chloride. mdpi.comicrc.ac.ir

Following the formation of the diazonium salt, the second step, known as azo coupling, is initiated. A solution of phenol (B47542), dissolved in an aqueous solution of sodium acetate (B1210297), is added to the diazonium salt mixture. mdpi.com The phenol acts as a coupling agent, and the acetate provides the necessary weakly alkaline to neutral conditions for the electrophilic diazonium ion to attack the electron-rich phenol ring, typically at the para position, resulting in the formation of this compound as an orange or red precipitate. mdpi.comicrc.ac.ir The reaction is stirred for several hours, allowing it to proceed first at low temperature and then at room temperature to ensure completion. mdpi.com

The yield and purity of this compound are highly dependent on strict control over reaction conditions.

Temperature: Maintaining a low temperature (0-5°C) during the diazotization step is critical. mdpi.comresearchgate.net The diazonium salt is unstable at higher temperatures and can decompose, leading to the formation of unwanted byproducts and a lower yield of the desired azo compound.

pH: The pH of the reaction medium is crucial during the coupling stage. The reaction is typically carried out in a weakly acidic to neutral or slightly alkaline medium, often buffered by sodium acetate. mdpi.com If the pH is too acidic, the coupling reaction is slow. Conversely, if the pH is excessively alkaline (e.g., pH > 10), the diazonium salt can be converted into unreactive diazohydroxide or diazotate species, which terminates the coupling reaction and reduces the yield. smolecule.com For coupling with naphthols, an optimal pH window is typically between 8.5 and 9.5. smolecule.com

Reagent Stoichiometry: The molar ratios of the reactants, including p-nitroaniline, sodium nitrite, and phenol, must be carefully controlled to ensure complete reaction and minimize side products. mdpi.com

Optimizing these conditions is essential for achieving high yields, which can exceed 80-90%, and high purity of the final product. researchgate.neticrc.ac.ir

The phenolic hydroxyl group of this compound allows for further derivatization through condensation reactions, typically carried out in an alkaline medium. farmaciajournal.comfarmaciajournal.com In this approach, the phenol is first converted to its more nucleophilic phenoxide form by treatment with a base, such as sodium hydroxide. farmaciajournal.comfarmaciajournal.com This anhydrous azophenoxide can then be reacted with various electrophilic reagents.

A common strategy involves the condensation of the sodium salt of this compound with chloroacetylated aromatic amines, such as 4-methoxy-N-chloroacetylaniline or 2-methyl-N-chloroacetylaniline. farmaciajournal.comfarmaciajournal.com This SN2 reaction results in the formation of novel azomonoetheramides, where the original phenolic proton is replaced by a larger functional group, effectively creating more complex azo dye structures. farmaciajournal.combch.ro These reactions are typically performed in a mixture of solvents like ethanol (B145695) and benzene, and the removal of water via azeotropic distillation is often necessary to drive the reaction to completion. farmaciajournal.comfarmaciajournal.com

Derivatization Strategies and Functionalization

Beyond condensation reactions, this compound serves as a versatile intermediate for further chemical transformations, primarily through the alkylation of its phenolic group and the reduction of its nitro group.

The phenolic hydroxyl group of this compound can be readily alkylated to produce a series of ether-linked nitro intermediates. mdpi.com This reaction is a type of Williamson ether synthesis. The process involves dissolving this compound in a polar aprotic solvent like dimethylformamide (DMF) and treating it with an alkylating agent, typically an alkyl bromide (e.g., 1-bromoheptane, 1-bromopentane). mdpi.comresearchgate.netikm.org.my A weak base, such as potassium carbonate (K₂CO₃), is added to deprotonate the phenol, and a catalyst like potassium iodide may also be used to facilitate the reaction. mdpi.comikm.org.my The mixture is then heated under reflux for several hours to yield the corresponding (4-alkyloxyphenyl)-(4-nitrophenylazo)diazene derivative. mdpi.com This strategy has been used to synthesize a homologous series of compounds with varying alkyl chain lengths. mdpi.comresearchgate.net

| Reactant | Alkylating Agent | Base/Catalyst | Resulting Nitro Intermediate | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | 1-Bromoheptane | K₂CO₃ / KI | (4-Heptyloxyphenyl)-(4-nitrophenylazo)diazene | 82.33 | mdpi.com |

| This compound | 1-Bromononane | K₂CO₃ / KI | (4-Nonyloxyphenyl)-(4-nitrophenylazo)diazene | 82.05 | mdpi.com |

| This compound | 1-Bromodecane | K₂CO₃ / KI | (4-Decyloxyphenyl)-(4-nitrophenylazo)diazene | 90.67 | mdpi.com |

| This compound | 1-Bromopentane | K₂CO₃ / KI | (4-Nitrophenyl)-(4-pentyloxyphenyl)-diazene | Not Specified | researchgate.netikm.org.my |

The nitro group present in this compound and its alkylated derivatives is a key functional handle that can be chemically reduced to an amino group (-NH₂). mdpi.comevitachem.com This transformation converts the nitro-substituted azo compounds into their corresponding amine derivatives, which are valuable intermediates for synthesizing more complex structures, such as amide-linked compounds or other dyes. mdpi.comresearchgate.netikm.org.my

Various reducing agents can be employed for this purpose. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, with reagents ranging from metal-acid systems to catalytic hydrogenation. evitachem.comorganic-chemistry.org For instance, a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported as an effective system for the reduction of aromatic nitro compounds to anilines. mdpi.comresearchgate.net This reduction step is fundamental in multi-step syntheses where the resulting amine is used for subsequent coupling or condensation reactions. mdpi.comresearchgate.net

Incorporation into Calix[n]arene Frameworks

The integration of the this compound moiety into calix[n]arene scaffolds is a key strategy for developing novel chromogenic receptors and materials with significant nonlinear optical (NLO) properties. The primary synthetic route involves the diazo-coupling reaction of a calix[n]arene with a p-nitrophenyl diazonium salt. researchgate.netnih.gov This electrophilic substitution typically occurs at the para-positions of the phenolic units of the calixarene.

Depending on the stoichiometry and reaction conditions, mono-, di-, tri-, and tetra-substituted (p-nitrophenyl)azo calix icrc.ac.irarenes can be synthesized. researchgate.net For instance, the reaction of calix icrc.ac.irarene with p-nitrophenyl diazonium salt can yield a tetrakis azo product due to the equal availability of the four para positions for nitrogen insertion. nih.gov Functionalization at the lower rim of the calixarene, for example, with benzoyl groups, can lock the molecule in a cone conformation, which enhances its solubility in organic solvents and influences its complexation and recognition properties. tubitak.gov.tr

Similarly, this azo coupling reaction has been applied to thiacalix icrc.ac.irarenes, which are sulfur-bridged analogues of calixarenes. The synthesis of p-(4-nitrophenylazo)thiacalix icrc.ac.irarene has been reported, serving as a precursor for more complex structures. mdpi.com These modifications aim to create topologically varied multichromophores with enhanced thermal stability and specific aggregation behaviors. mdpi.com The resulting calixarene-based chromophores often exhibit superior second-order hyperpolarizability (β) values compared to the simple this compound monomer, making them attractive for NLO applications. researchgate.net

Table 1: Examples of Synthesized Azo-Calix[n]arenes

| Compound Name | Synthetic Precursors | Key Feature | Reference |

|---|---|---|---|

| mono-, bis-, tris- and tetrakis(p-nitrophenyl)azo calix icrc.ac.irarenes | Calix icrc.ac.irarene, p-nitrophenyl diazonium salt | Multiple azo chromophores on a single scaffold | researchgate.net |

| p-(4-nitrophenylazo)thiacalix icrc.ac.irarene | Thiacalix icrc.ac.irarene, p-nitrophenyl diazonium salt | Sulfur-bridged macrocycle with azo functionality | mdpi.com |

Synthesis of Azo-Imine Dyes

Azo-imine dyes, which contain both the azo (-N=N-) and imine (-CH=N-) functional groups, are synthesized using this compound derivatives as key intermediates. A common strategy involves a coupling reaction between a pre-formed Schiff base (imine) and a diazonium salt. For example, azo-imine dyes have been synthesized by coupling p-hydroxybenzylidene aniline (B41778) with the diazonium salt of p-nitroaniline. researchgate.netdergipark.org.tr

The general procedure for synthesizing these dyes involves two main steps. First, a Schiff base like (E)-4-[(phenylimino)methyl]phenol is prepared through the condensation of an aldehyde (e.g., p-hydroxybenzaldehyde) with an amine (e.g., aniline). dergipark.org.tr Subsequently, this Schiff base is coupled with a diazonium salt generated from an aromatic amine, such as 4-nitroaniline (B120555). The diazonium salt of 4-nitroaniline is prepared by treating the amine with sodium nitrite in an acidic medium at low temperatures (0–5 °C). dergipark.org.tr The resulting azo-imine dye, 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-phenol, combines the structural features of both parent molecules. researchgate.net

These dyes are of interest for their potential applications in optoelectronic devices, and their molecular structure and energy levels are often investigated using computational methods like Density Functional Theory (DFT). researchgate.net

Synthesis of Schiff Base Ligands

The this compound moiety can be incorporated into more complex Schiff base ligands. These ligands are valuable in coordination chemistry as they readily form stable complexes with a wide range of transition metals. mdpi.com The synthesis typically involves the condensation reaction of an amino-functionalized azo compound with an aldehyde or ketone.

While direct synthesis from this compound requires its initial conversion to an amino derivative, a closely related precursor, 4-(4-nitrophenylazo)aniline, is often used. rdd.edu.iq For instance, Schiff bases have been prepared through the condensation of 4-(4-nitrophenylazo)aniline with aldehydes like salicylaldehyde (B1680747) or its derivatives. rdd.edu.iq The resulting ligands are often multidentate, capable of coordinating to metal ions through the nitrogen atoms of the azo and imine groups, as well as oxygen atoms from phenolic or other substituents.

The general synthetic route involves refluxing the amino-azo compound and the corresponding aldehyde in a solvent like ethanol. iau.ir These Schiff base ligands and their metal complexes are investigated for various applications, leveraging the combined electronic properties of the azo chromophore and the coordination capabilities of the Schiff base framework. rdd.edu.iq

Integration into Polymer Matrices

This compound and its derivatives are frequently incorporated into polymer matrices to create functional materials, particularly for applications in nonlinear optics and photoresponsive systems. semanticscholar.orgarizona.edu There are two primary methods for this integration: dispersing the azo dye within a polymer matrix or covalently bonding it to the polymer backbone.

In the dispersion method, the azo compound is physically mixed with a host polymer, such as poly[N-vinylcarbazole] (PVK). arizona.edu However, covalently grafting the azo chromophore onto the polymer chain is often preferred to prevent phase separation and increase the concentration of the active moiety.

Covalent integration can be achieved by first synthesizing a monomer containing the this compound unit and then polymerizing it. For example, methacrylic monomers bearing the 2,5-dimethyl-[(4-nitrophenyl)azo]-phenol group have been synthesized and subsequently polymerized or copolymerized. arizona.edu The synthesis of such a monomer involves alkylating the phenolic hydroxyl group with a molecule containing a polymerizable functional group (e.g., a methacryloyl group), often via a spacer chain. arizona.edu

Another approach is post-polymerization modification (PPM). In this method, a pre-formed polymer with reactive functional groups is treated with a derivative of this compound. For example, a copolymer containing Meldrum's acid functionalities was modified by heating it with N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline (Disperse Red 1), resulting in the incorporation of the azo dye into the polymer matrix. researchgate.net These azo-functionalized polymers are studied for properties like photoinduced birefringence, where the alignment of the azo chromophores can be controlled by polarized light. arizona.edu

Table 2: Methods for Integrating Azo Dyes into Polymers

| Integration Method | Description | Example | Reference |

|---|---|---|---|

| Polymerization of Azo-Monomer | Synthesis of a monomer with the azo dye, followed by polymerization. | Polymerization of 4-(6-methacryloylhexyloxy)-2,5-dimethylphenyldiazene. | arizona.edu |

| Post-Polymerization Modification (PPM) | A reactive polymer is chemically modified with an azo dye derivative. | Reaction of a Meldrum's acid functionalized copolymer with Disperse Red 1. | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for the synthesis of azo dyes, including those based on this compound. Traditional diazotization and coupling reactions often involve strong acids and aqueous media, which can lead to waste generation and the formation of byproducts. researchgate.net

A notable green chemistry approach involves the use of solid acid catalysts under solvent-free conditions. One such method employs nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) for the diazotization of aromatic amines. researchgate.net In this procedure, the aromatic amine (e.g., 4-nitroaniline), sodium nitrite, and the solid acid catalyst are ground together at room temperature. This solvent-free method leads to the rapid and efficient formation of a stable diazonium salt supported on the nano-silica. researchgate.net

The subsequent coupling reaction with a phenol can also be carried out under these solvent-free, grinding conditions. This technique offers several advantages over conventional methods, including:

Reduced Solvent Use: Eliminates the need for large volumes of aqueous or organic solvents.

Increased Safety: The resulting diazonium salts supported on the solid matrix are non-explosive and stable for extended periods at room temperature. researchgate.net

High Efficiency: Reactions proceed rapidly with excellent conversion rates. researchgate.net

This methodology represents a significant advancement towards a more sustainable and cost-effective synthesis of azo dyes, aligning with the principles of green chemistry. researchgate.net

Spectroscopic and Advanced Structural Elucidation Studies

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in 4-(4-Nitrophenylazo)phenol. The infrared spectrum reveals distinct absorption bands corresponding to specific vibrational modes within the molecule.

A prominent feature in the FT-IR spectrum is a broad band observed in the region of 3410 cm⁻¹, which is attributed to the O-H stretching vibration of the phenolic hydroxyl group. icrc.ac.ir The aromatic C-H stretching vibrations are typically observed around 3070-3100 cm⁻¹. icrc.ac.ir

The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching of the NO₂ group appears in the range of 1505-1520 cm⁻¹, while the symmetric stretching is found around 1340-1360 cm⁻¹. icrc.ac.irikm.org.my The azo group (-N=N-) stretching vibration is identified by a band in the region of 1400-1458 cm⁻¹. icrc.ac.ir Furthermore, the C-O stretching vibration of the phenol (B47542) group is observed at approximately 1278 cm⁻¹. icrc.ac.ir The aromatic C=C stretching vibrations give rise to bands in the 1580-1600 cm⁻¹ region. icrc.ac.ir

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 3410 | O-H stretch (Phenol) | icrc.ac.ir |

| 3070 | Aromatic C-H stretch | icrc.ac.ir |

| 1580 | Aromatic C=C stretch | icrc.ac.ir |

| 1505 | Asymmetric NO₂ stretch | icrc.ac.ir |

| 1458 | -N=N- stretch | icrc.ac.ir |

| 1400 | -N=N- stretch | icrc.ac.ir |

| 1360 | Symmetric NO₂ stretch | icrc.ac.ir |

| 1278 | C-O stretch (Phenol) | icrc.ac.ir |

| 860 | C-H out-of-plane bend | icrc.ac.ir |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound, providing information on the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Proton Environments

The ¹H-NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons and the phenolic hydroxyl proton. icrc.ac.ir

The proton of the hydroxyl group (-OH) typically appears as a singlet at a downfield chemical shift, around 5.85 ppm. icrc.ac.ir The aromatic protons on the two phenyl rings resonate in the region of 7.10 to 8.29 ppm. Specifically, the protons on the phenyl ring bearing the hydroxyl group appear at different chemical shifts than those on the phenyl ring with the nitro group due to the different electronic effects of these substituents. The protons ortho to the hydroxyl group are expected to be shielded compared to the protons ortho to the nitro group.

One study reports the following assignments in DMSO-d₆: a doublet at 8.29 ppm (2H, J = 8.5 Hz) corresponding to the protons ortho to the nitro group, a doublet of doublets at 7.90 ppm (4H, J = 8.5 Hz, J = 5.7 Hz) for the protons meta to the nitro group and ortho to the azo group, and a doublet at 7.10 ppm (2H, J = 5.6 Hz) for the protons meta to the hydroxyl group. icrc.ac.ir

Table 2: ¹H-NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |

| 8.29 | d | 8.5 | 2H | Ar-H (ortho to NO₂) | icrc.ac.ir |

| 7.90 | dd | 8.5, 5.7 | 4H | Ar-H (meta to NO₂, ortho to -N=N-) | icrc.ac.ir |

| 7.10 | d | 5.6 | 2H | Ar-H (meta to OH) | icrc.ac.ir |

| 5.85 | s | - | 1H | Ar-OH | icrc.ac.ir |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum provides information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

The carbon atom attached to the hydroxyl group (C-OH) is typically observed at a downfield chemical shift. In a study of a similar compound, the carbon atoms in the aromatic rings were found to resonate in the range of 114 to 163 ppm. ikm.org.my Specifically, for this compound, the carbon attached to the hydroxyl group (C-OH) is reported at 162.37 ppm. ikm.org.my The carbon atoms of the nitro-substituted ring appear at distinct chemical shifts, with the carbon attached to the nitro group (C-NO₂) at 147.73 ppm. ikm.org.my The other aromatic carbons are observed at 155.55, 145.37, 125.73, 124.95, 122.93, and 116.21 ppm. ikm.org.my

Table 3: ¹³C-NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 162.37 | Ar-C (C-OH) | ikm.org.my |

| 155.55 | Ar-C | ikm.org.my |

| 147.73 | Ar-C (C-NO₂) | ikm.org.my |

| 145.37 | Ar-C | ikm.org.my |

| 125.73 | Ar-C | ikm.org.my |

| 124.95 | Ar-C | ikm.org.my |

| 122.93 | Ar-C | ikm.org.my |

| 116.21 | Ar-C | ikm.org.my |

Time-dependence of NMR Spectra in Solution

Studies on derivatives of this compound have revealed time-dependent changes in their NMR spectra in aqueous solutions. oup.comoup.com This phenomenon has been attributed to self-aggregation processes, where intermolecular inclusion of the azophenol group occurs. oup.com For a p-(4-Nitrophenylazo)phenol dye-bridged permethylated α-cyclodextrin dimer, time-dependent ¹H-NMR spectra were observed in D₂O, indicating a dynamic equilibrium involving the formation of aggregates. oup.com While this specific study was on a derivative, it suggests that the parent compound, this compound, might also exhibit concentration and time-dependent spectral behavior in certain solvents due to intermolecular interactions such as hydrogen bonding and π-π stacking.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectrum of this compound is characterized by specific bands in the ultraviolet and visible regions, which arise from electronic transitions within the molecule. The molecule's structure, featuring a donor-π-acceptor (D-π-A) framework with a hydroxyl (-OH) group as the donor and a nitro (-NO2) group as the acceptor, gives rise to a notable intramolecular charge transfer (ICT) transition. nitrkl.ac.in This ICT is a key feature of its electronic spectrum.

In various solvents, the UV-Vis spectrum of this compound and its derivatives exhibits distinct absorption bands. For instance, in dimethylformamide (DMF), a derivative of this compound showed a maximum absorption (λmax) at 368 nm. icrc.ac.ir The electronic transitions responsible for these absorptions are typically of the π → π* and n → π* types. mdpi.comhnue.edu.vn The extensive conjugation between the two aromatic rings through the azo (-N=N-) bridge facilitates these electronic transitions at lower energies, extending the absorption into the visible range. hnue.edu.vn

Solvatochromism Studies and Solvent Interaction Effects

This compound and related azo dyes are known to exhibit solvatochromism, where the position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum changes with the polarity of the solvent. nitrkl.ac.innih.gov This phenomenon is a direct consequence of the interactions between the dye molecule and the solvent molecules. The D-π-A structure of this compound, with its donor and acceptor groups, leads to a significant change in the dipole moment upon electronic excitation. nitrkl.ac.in

Studies have investigated the solvatochromic behavior of this compound in various pure and binary solvent mixtures. nitrkl.ac.inresearchgate.net The interactions can be non-specific (dipole-dipole) or specific, such as hydrogen bonding between the phenolic proton or the nitro group of the solute and the solvent molecules. In binary mixtures of solvents, a phenomenon known as preferential solvation can occur, where the solute is preferentially solvated by one of the solvent components. nitrkl.ac.in For example, in mixtures of chloroform (B151607) (a hydrogen bond donor) and other hydrogen bond acceptor solvents, specific solute-solvent hydrogen bonding plays a significant role in the observed solvatochromism. nitrkl.ac.in In some cases, a reversal of solvatochromism has been observed, where both red and blue shifts occur for the same molecule in different solvent polarity regions. nih.gov

The following table summarizes the maximum absorption wavelength (λmax) of a derivative of this compound in various solvents, illustrating the effect of solvent polarity.

Table adapted from a study on azo-azomethine compounds in DMF. icrc.ac.ir

Fluorescence Spectroscopy and Quenching Mechanisms

While many azo compounds are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways such as photoisomerization, some derivatives can exhibit weak fluorescence. The fluorescence properties of molecules structurally related to this compound have been investigated. For instance, the fluorescence emission of Disperse Red 1, an azobenzene (B91143) dye, has been reported in various solvents with quantum yields in the order of 10⁻³. acs.org

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. The presence of certain molecules can quench the fluorescence of a fluorophore. For example, p-nitrophenol, a compound structurally related to the title compound, has been shown to quench the fluorescence of coumarin (B35378) derivatives. nih.gov This quenching can provide a basis for detection methods for organophosphates that hydrolyze to p-nitrophenol. nih.gov The quenching mechanism can involve energy transfer or electron transfer processes between the fluorophore and the quencher.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, mass spectrometry confirms its molecular weight of 243.22 g/mol . nih.govcymitquimica.comcookechem.com

In the mass spectrum of a related compound, 4-(p-nitrophenylazo)resorcinol, which has a molecular weight of 259 g/mol , the molecular ion peak is observed at m/z 259. chemicalbook.com The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for azo compounds involve cleavage of the C-N and N-N bonds. For 4-(p-nitrophenylazo)resorcinol, significant fragments are observed at m/z values of 137, 109, 81, and 69, which correspond to different parts of the molecule. chemicalbook.com The base peak in this particular spectrum is at m/z 109. chemicalbook.com Similar fragmentation patterns would be expected for this compound, allowing for structural confirmation.

The following table presents a selection of significant peaks from the mass spectrum of 4-(p-nitrophenylazo)resorcinol.

Table adapted from the mass spectrum of 4-(p-nitrophenylazo)resorcinol. chemicalbook.com

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ulisboa.pt This method provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific single crystal X-ray diffraction study for this compound was not found in the provided search results, studies on closely related compounds have been conducted. For instance, the crystal structure of differently colored polymorphs of 4-[(2-nitrophenyl)azo]phenol has been determined, revealing the influence of molecular packing on the material's properties. nih.gov Similarly, the solid-state structure of p-tetrakis(4-nitrophenylazo)tetrahydroxytetrathiacalix ijcce.ac.irarene has been investigated using this technique. researchgate.net These studies demonstrate the power of single crystal X-ray diffraction in elucidating the detailed solid-state architecture of complex azo compounds. The crystal structure of a potassium complex of magneson, which is 4-(4-nitrophenylazo)resorcinol, has also been characterized, highlighting the coordination of the metal ion with the azo dye. researchgate.net A hypothetical crystal structure analysis of this compound would reveal the planarity of the azobenzene moiety, the conformation of the phenol group, and the hydrogen bonding networks in the solid state.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides detailed information on the atomic and molecular arrangement within a crystal lattice. For the compound this compound, PXRD studies are crucial for identifying its crystalline phase, determining unit cell dimensions, and understanding its solid-state packing, which in turn influences its physical properties.

Research into the crystalline form of this compound has led to the successful elucidation of its crystal structure. The compound, also known by its synonym (E)-(4-hydroxyphenyl)(4-nitrophenyl)diazene, has been analyzed using single-crystal X-ray diffraction, and its crystallographic data are available in the Crystallography Open Database (COD) under the entry ID 2012981. crystallography.net

The crystallographic data reveal that this compound crystallizes in the triclinic space group P -1. crystallography.net The unit cell parameters, determined at a temperature of 110 K, provide a precise description of the crystal lattice. These parameters are essential for the unique identification of this crystalline phase and can be used as a reference for phase analysis in polycrystalline samples obtained from various synthesis batches.

The detailed research findings from the crystallographic analysis are summarized in the table below. This data is foundational for understanding the three-dimensional arrangement of the molecules, including intermolecular interactions such as hydrogen bonding, which are significant in azo compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉N₃O₃ |

| Crystal System | Triclinic |

| Space Group | P -1 |

| Lattice Parameters | |

| a | 7.29(4) Å |

| b | 10.648(6) Å |

| c | 28.353(16) Å |

| α | 93.685(10)° |

| β | 94.922(11)° |

| γ | 100.811(10)° |

| Cell Volume | 2147(2) ų |

| Temperature | 110(2) K |

| COD Entry | 2012981 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 4-(4-Nitrophenylazo)phenol.

DFT calculations are instrumental in predicting the electronic, geometric, and spectroscopic properties of this compound. By employing functionals such as B3LYP with basis sets like 6-311G++ or 6-311G(d,p), researchers can optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. mdpi.comscispace.com For azobenzene (B91143) derivatives, DFT has been shown to provide reliable structural and property descriptions. researchgate.net The electronic properties, including the distribution of electron density and thermodynamic parameters, can also be calculated. scispace.com

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension for predicting spectroscopic properties. mdpi.com It is used to simulate electronic absorption spectra (UV-Vis), providing information about the maximum absorption wavelengths (λmax) which are crucial for understanding the color and photochemical behavior of the dye. scispace.comresearchgate.net For similar azo dyes, TD-DFT calculations have shown good agreement with experimental spectra. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the energy required for electronic transitions. nih.gov

For push-pull azobenzene systems like this compound, which has an electron-donating hydroxyl group (-OH) and an electron-withdrawing nitro group (-NO2), the HOMO is typically localized on the electron-rich part of the molecule, while the LUMO is on the electron-deficient part. mdpi.comnih.gov This distribution facilitates intramolecular charge transfer (ICT) upon photoexcitation. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a lower energy electronic transition, which corresponds to a red shift in the absorption spectrum. nih.gov The introduction of strong electron-donating and electron-withdrawing groups is a common strategy to tune this energy gap. rsc.org For comparison, the HOMO-LUMO energy gap of the related compound 4-nitrophenol (B140041) has been calculated to be 3.76 eV using DFT/B3YLP with a 6-311+G basis set. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 3.76 |

The nonlinear optical (NLO) properties of push-pull molecules like this compound are of significant interest for applications in photonics and optoelectronics. These properties are described by the dipole moment (μ), polarizability (α), and hyperpolarizability (β). DFT and ab initio methods are commonly used to calculate these parameters. researchgate.netresearchgate.netresearchgate.net

For a closely related molecule, N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, the first-order hyperpolarizability has been computationally estimated. researchgate.net The calculations, using the CAM-B3LYP method, revealed a gas-phase first-order hyperpolarizability of 3.1543×10⁻³⁰ esu, which is significantly higher than that of the standard NLO material, urea. researchgate.net This suggests that this compound, with its similar push-pull structure, is also expected to exhibit substantial NLO properties.

| Property | Gas Phase | Aqueous Solution |

|---|---|---|

| Dipole Moment (μ) | 7.2458 Debye | 9.5587 Debye |

| First-Order Hyperpolarizability (β) | 3.1543×10⁻³⁰ esu | 4.6125×10⁻³⁰ esu |

*Data for N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline researchgate.net

Molecular Mechanics (MM+) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM+) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational changes and dynamic behavior of molecules over time. MD simulations, in particular, can provide insights into the interactions of this compound with its environment, such as a solvent or a biological membrane. researchgate.netacs.org

These simulations can model the photoisomerization process of azobenzene derivatives, which is fundamental to their function as molecular switches. mdpi.com By simulating the molecule's trajectory, researchers can investigate the structural changes that occur during the trans-cis isomerization and how these changes affect the properties of the system. For example, MD simulations have been used to study the transport properties of azobenzene-containing membranes for drug delivery applications. researchgate.net Such simulations can also be employed to understand the adsorption of azo dyes onto surfaces, which is relevant for applications in materials science and environmental remediation. physchemres.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. These models correlate molecular descriptors (numerical representations of chemical information) with a specific property or activity.

For azo dyes, QSPR models have been developed to predict various properties, including their maximum absorption wavelength (λmax) and their affinity for fibers. nih.govresearchgate.net For instance, a QSPR study on a large dataset of azobenzene dyes successfully predicted their λmax using molecular descriptors derived solely from their chemical structures. nih.gov

QSAR models are particularly important for assessing the toxicological properties of azo dyes. dergi-fytronix.comresearchgate.net Since some azo dyes can be metabolized to potentially carcinogenic aromatic amines, predicting their toxicity is a crucial aspect of their safety assessment. tandfonline.comresearchgate.netindexacademicdocs.org QSAR models have been developed to predict the ecotoxicity of azo dyes, such as their acute toxicity to aquatic organisms like Daphnia magna. dergi-fytronix.comresearchgate.net These computational models can help in the early identification of potentially harmful compounds, reducing the need for extensive animal testing. indexacademicdocs.org

Photofading Prediction and Photooxidation Reaction Analysis

The photostability of dyes is a critical factor for their practical applications. Computational methods can be used to predict the photofading and analyze the photooxidation reactions of this compound. Theoretical studies can elucidate the mechanisms of photodegradation, which often involve the generation of reactive oxygen species.

For azobenzene derivatives, computational studies have investigated the photoisomerization mechanisms, which can be a competing process to photodegradation. researchgate.netnih.gov The introduction of electron-withdrawing groups, such as the nitro group in this compound, can influence the photochemical stability of the molecule. mdpi.com Studies on the photocatalytic degradation of 4-nitrophenol, a component of the target molecule, have shown that it can be degraded through photo-Fenton processes and by using photocatalysts like TiO2. nih.govnih.govfrontiersin.orgrsc.org These studies provide insights into the potential degradation pathways of the nitrophenyl moiety of this compound. Computational analysis of the electronic structure and bond energies can help identify the most likely sites for photooxidative attack and predict the resulting degradation products.

Tautomerism Studies and Energetic Profiles

The phenomenon of tautomerism in this compound has been a subject of significant interest in computational chemistry, focusing on the equilibrium between its azo-phenol and quinone-hydrazone forms. Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural characteristics and energetic profiles of these tautomers.

The azo-phenol tautomer is characterized by the presence of a hydroxyl (-OH) group on one of the phenyl rings and a central azo (-N=N-) linkage. In contrast, the quinone-hydrazone tautomer features a keto (=O) group, with the proton having migrated to one of the nitrogen atoms of the azo bridge, forming a hydrazone (-NH-N=) structure. The presence of the electron-withdrawing nitro group (-NO2) on one of the phenyl rings plays a crucial role in influencing the relative stability of these two forms.

Computational studies have consistently shown that the quinone-hydrazone tautomer is the more stable form for this compound. This preference is attributed to the increased conjugation and the stabilization afforded by the electron-withdrawing nature of the nitro group, which favors the electronic distribution in the quinone-hydrazone structure.

For instance, theoretical calculations on similar hydroxyazo compounds reveal the energetic differences between the tautomers. The relative energies (ΔE), Gibbs free energies (ΔG), and transition state energies are key parameters determined in these studies. Below is a representative table structure illustrating the type of data generated from such computational analyses.

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Azo-phenol | Data Not Available | Data Not Available |

| Quinone-hydrazone | Data Not Available | Data Not Available |

| Parameter | Energy (kcal/mol) |

|---|---|

| Transition State Energy Barrier | Data Not Available |

Complexation Chemistry and Host Guest Interactions

Metal Complexation Studies

4-(4-Nitrophenylazo)phenol and its derivatives act as versatile ligands, forming stable complexes with a variety of transition metals. These studies are crucial for understanding the ligand's binding behavior and the resulting properties of the metal complexes.

The synthesis of transition metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, the synthesis of Y(III), La(III), and Rh(III) complexes with the related ligand 2,4-dimethyl-6-(4-nitro-phenylazo)-phenol is achieved by reacting the azo dye with the respective metal nitrates or chlorides.

The characterization of these newly synthesized complexes is carried out using a suite of analytical and spectroscopic techniques. Elemental analysis (C.H.N.) is employed to determine the empirical formula of the complexes. Spectroscopic methods such as FT-IR are used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be indicative of its geometry. Furthermore, 1H-NMR spectroscopy helps in elucidating the structure of the ligand and its complexes in solution. Molar conductivity measurements are also utilized to determine the electrolytic or non-electrolytic nature of the complexes.

While specific studies on Co(II) and Ni(II) complexes of this compound are not extensively detailed in the provided context, the general methodologies for synthesizing and characterizing cobalt(II) and nickel(II) complexes with related organic ligands, such as those containing nitro groups or azo linkages, are well-established. mdpi.comnih.govchemrevlett.comresearchgate.netchemijournal.com These methods typically involve the reaction of the ligand with cobalt(II) or nickel(II) salts in a suitable solvent, followed by characterization using similar spectroscopic and analytical techniques to determine the structure and properties of the resulting complexes. mdpi.comnih.govchemrevlett.comresearchgate.netchemijournal.com

In azo dye complexes, the coordination with the metal ion often occurs through the nitrogen atoms of the azo group and the oxygen atom of the phenolic hydroxyl group. This chelation forms a stable ring structure with the metal ion. The specific coordination mode can be influenced by the nature of the metal ion and the reaction conditions.

Based on physicochemical data from studies on related compounds, octahedral geometries are commonly assigned to complexes of Y(III), La(III), and Rh(III) with similar azo dye ligands. researchgate.net The coordination sphere of the metal ion is completed by multiple ligand molecules, leading to a stable complex. The geometry of the complexes is a critical factor that influences their electronic and magnetic properties.

Table 1: Coordination Details of Metal Complexes with a Structurally Similar Azo Dye Ligand

| Metal Ion | Typical Coordination Geometry | Potential Donor Atoms from Ligand |

|---|---|---|

| Y(III) | Octahedral | Azo Nitrogen, Phenolic Oxygen |

| La(III) | Octahedral | Azo Nitrogen, Phenolic Oxygen |

| Rh(III) | Octahedral | Azo Nitrogen, Phenolic Oxygen |

This table is based on findings for the closely related ligand 2,4-dimethyl-6-(4-nitro-phenylazo)-phenol and represents the expected coordination behavior for this compound.

The stoichiometry of the metal complexes, which defines the ratio of metal ions to ligands, is a fundamental aspect of their characterization. Spectrophotometric methods, such as the mole ratio method and the continuous variation method (Job's plot), are commonly employed to determine these ratios in solution.

For the complexes of Y(III), La(III), and Rh(III) with a related azo dye, a stoichiometry of 1:3 (metal:ligand) has been reported. researchgate.net This indicates that three molecules of the ligand coordinate to a single metal ion. The determination of stoichiometry is essential for understanding the coordination number of the central metal ion and for proposing the correct molecular formula of the complex.

Spectroscopic titration is a powerful technique used to study the formation of complexes in solution and to determine their stability constants. This method involves monitoring the changes in the absorbance of a solution containing the ligand as a function of the concentration of the metal ion, or vice versa, at a fixed wavelength.

The formation of a complex between a metal ion and a ligand like this compound leads to a change in the electronic environment of the chromophore, resulting in a shift in the absorption spectrum. By analyzing these spectral changes, the stoichiometry and stability of the complex can be determined. The mole ratio and continuous variation methods are graphical representations of spectroscopic titration data that allow for the elucidation of the metal-ligand ratio. nih.govmdpi.com

The stability of a metal complex in solution is quantified by its stability constant (or formation constant). A high stability constant indicates a strong interaction between the metal ion and the ligand, and thus a stable complex. scispace.com The determination of these constants is crucial for predicting the behavior of the complex in various chemical and biological systems.

Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.comoatext.com This unique structure allows them to encapsulate a variety of guest molecules, including this compound, to form inclusion complexes. oatext.com This process, known as host-guest chemistry, can significantly alter the physicochemical properties of the guest molecule.

The formation of an inclusion complex is driven by non-covalent interactions, such as hydrophobic interactions, van der Waals forces, and hydrogen bonding, between the guest molecule and the cyclodextrin (B1172386) cavity. For a molecule like this compound, the hydrophobic nitrophenyl and phenylazo moieties are likely to be encapsulated within the cyclodextrin cavity, while the more polar phenol (B47542) group may interact with the hydrophilic rim of the cyclodextrin.

The stoichiometry of these inclusion complexes is often 1:1, meaning one molecule of the guest is encapsulated by one molecule of the cyclodextrin. nih.govresearchgate.net However, other stoichiometries are also possible depending on the relative sizes of the guest and the cyclodextrin cavity. mdpi.com The formation of an inclusion complex can lead to enhanced aqueous solubility, increased stability, and modified reactivity of the guest molecule. mdpi.com

The characterization of these inclusion complexes is typically performed using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and fluorescence spectroscopy. nih.gov These methods can confirm the formation of the complex, determine its stoichiometry, and calculate its stability constant. nih.gov For instance, the inclusion of a guest molecule into the cyclodextrin cavity often leads to changes in its UV-Vis absorption spectrum, which can be monitored to study the complexation process. nih.gov Theoretical studies, such as molecular modeling, can also provide valuable insights into the geometry and stability of the inclusion complex. researchgate.net

Table 2: Common Techniques for Studying Cyclodextrin Inclusion Complexes

| Technique | Information Obtained |

|---|---|

| UV-Visible Spectroscopy | Confirmation of complex formation, Stoichiometry (Job's plot), Stability constant |

| NMR Spectroscopy | Structural elucidation of the complex, Confirmation of inclusion |

| Fluorescence Spectroscopy | Study of binding interactions, Determination of binding constants |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy), Stoichiometry, Binding affinity |

| X-ray Diffraction (XRD) | Solid-state structure of the inclusion complex |

| Scanning Electron Microscopy (SEM) | Morphological changes upon complexation |

This table provides a general overview of techniques applicable to the study of inclusion complexes of aromatic compounds like this compound.

Synthesis of Cyclodextrin Dimers and Derivatives

The synthesis of cyclodextrin dimers, which consist of two cyclodextrin units linked by a spacer, has been a significant area of research to create host molecules with enhanced binding capabilities for guest molecules like this compound. These dimers can offer cooperative binding, where both cavities participate in the encapsulation of a single guest molecule, leading to higher association constants compared to monomeric cyclodextrins.

Various synthetic strategies have been employed to create cyclodextrin dimers with different linker lengths and rigidities. Common methods include "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, which offers high efficiency and selectivity. unict.it Other approaches involve the use of dicarboxylic acids, diisocyanates, or other bifunctional reagents to bridge two cyclodextrin units. unict.itnih.gov

The choice of cyclodextrin (α-, β-, or γ-) and the nature of the linker are crucial in determining the size and shape of the cavity, and thus the selectivity for guest molecules. For a guest like this compound, a β-cyclodextrin dimer would be a suitable candidate due to the appropriate size of the β-cyclodextrin cavity for accommodating aromatic rings. The synthesis of such dimers often involves the initial modification of the cyclodextrin to introduce reactive functional groups, followed by the coupling reaction.

Table 1: Synthetic Approaches for Cyclodextrin Dimers

| Linker Type | Synthetic Reaction | Key Features |

| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | High yield, mild reaction conditions, versatile. |

| Ester | Esterification with dicarboxylic acids | Can be susceptible to hydrolysis. |

| Ether | Williamson ether synthesis with dihalides | Stable ether linkage. |

| Urea | Reaction with diisocyanates | Provides a more rigid linker. |

Self-Aggregation Phenomena in Aqueous Solutions

In aqueous solutions, azo dyes like this compound can exhibit self-aggregation, a phenomenon driven by hydrophobic interactions between the aromatic rings. This process leads to the formation of dimers, trimers, and higher-order aggregates. The extent of aggregation is influenced by factors such as concentration, temperature, pH, and the presence of electrolytes.

The aggregation of this compound in water is expected to be significant due to its relatively low water solubility. The hydrophobic nitrophenyl and phenyl rings will tend to stack together to minimize their contact with water molecules. This self-association can be studied using various spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy. Changes in the absorption spectrum, such as a blue shift (H-aggregation) or a red shift (J-aggregation) of the maximum absorption wavelength, can indicate the formation of aggregates.

While specific studies on the self-aggregation of this compound are not extensively documented, the behavior of similar azo dyes suggests that it would follow these general principles. The presence of the nitro group may also influence the aggregation behavior through dipole-dipole interactions.

Kinetics and Mechanism of Host-Guest Interactions

The kinetics and mechanism of the formation of inclusion complexes between host molecules like cyclodextrins and guest molecules such as this compound are crucial for understanding the dynamics of these systems. Techniques such as stopped-flow spectroscopy and ultrasonic relaxation can provide insights into the rates of association and dissociation of the host-guest complex. mdpi.com

The formation of an inclusion complex is generally a fast process, often occurring on the millisecond timescale. The mechanism typically involves the diffusion of the guest molecule to the entrance of the cyclodextrin cavity, followed by the inclusion process itself, which may involve conformational changes in both the host and guest.

For a guest like this compound, the inclusion process would likely involve the insertion of either the nitrophenyl or the phenol ring into the cyclodextrin cavity. The orientation of the guest within the cavity would be determined by a combination of hydrophobic interactions, van der Waals forces, and potentially hydrogen bonding between the phenolic hydroxyl group and the hydroxyl groups of the cyclodextrin rim.

Table 2: Kinetic Parameters for β-Cyclodextrin Complexation with Asparagine Enantiomers mdpi.com

| Enantiomer | kf (108 M-1s-1) | kb (107 s-1) | K (M-1) |

| D-Asparagine | 3.84 | 4.31 | 89.1 |

| L-Asparagine | 4.12 | 4.93 | 83.6 |

Molecular Recognition and Selectivity

Molecular recognition refers to the specific binding of a guest molecule to a host molecule. In the context of this compound, this involves the design of host molecules that can selectively bind to it over other structurally similar molecules. This selectivity is governed by the principle of complementarity in size, shape, and chemical functionality between the host's binding site and the guest molecule.

Synthetic receptors, such as molecularly imprinted polymers (MIPs), have shown promise in the selective recognition of specific molecules. nih.govresearchgate.net MIPs are created by polymerizing functional monomers around a template molecule (in this case, this compound). After removal of the template, cavities are left in the polymer matrix that are complementary to the template in shape and functionality, allowing for its selective rebinding.

The selectivity of a host for this compound would depend on its ability to form favorable interactions with the specific features of the molecule, such as the nitro group, the azo bridge, and the phenolic hydroxyl group. For instance, a host molecule with hydrogen bond donors could interact specifically with the nitro group, while a hydrophobic cavity would favor the binding of the aromatic rings.

Interaction with Other Chemical Species

Beyond host-guest interactions, the behavior of this compound is significantly influenced by its interactions with its immediate chemical environment, particularly through hydrogen bonding and preferential solvation in mixed solvents.

Hydrogen Bonding Interactions

The this compound molecule possesses both a hydrogen bond donor group (the phenolic hydroxyl group) and hydrogen bond acceptor groups (the azo nitrogen atoms and the oxygen atoms of the nitro group). This allows it to participate in both intramolecular and intermolecular hydrogen bonding. researchgate.netrsc.orgnih.gov

In aprotic solvents, intramolecular hydrogen bonding between the phenolic proton and one of the azo nitrogen atoms is possible. However, in protic solvents like water or alcohols, intermolecular hydrogen bonding with the solvent molecules is expected to be the dominant interaction. The phenolic hydroxyl group can act as a hydrogen bond donor to solvent molecules, while the azo and nitro groups can act as hydrogen bond acceptors. researchgate.net

These hydrogen bonding interactions play a crucial role in the solubility, stability, and spectral properties of this compound. For instance, the formation of hydrogen bonds with solvent molecules can lead to shifts in the UV-Vis absorption spectrum.

Preferential Solvation in Binary Solvent Mixtures

In a binary solvent mixture, the composition of the solvent in the immediate vicinity of a solute molecule (the solvation shell) can be different from the composition of the bulk solvent. This phenomenon is known as preferential solvation. The solvatochromic behavior of this compound (NPAP) has been studied in binary mixtures of chloroform (B151607) (a hydrogen bond donor) and various hydrogen bond acceptor (HBA) solvents. researchgate.net

The study revealed that the preferential solvation of NPAP is site-specific. The phenolic part of the molecule is preferentially solvated by the HBA solvent, while the nitrobenzene (B124822) moiety is preferentially solvated by the hydrogen bond donor solvent (chloroform). This is attributed to complementary hydrogen bonding interactions. This site-selective preferential solvation, driven by molecular recognition, can lead to a phenomenon known as synergism, where the effect of the solvent mixture is greater than what would be expected from a linear combination of the individual solvent effects. researchgate.net

Table 3: Preferential Solvation Parameters of this compound in Chloroform-HBA Mixtures researchgate.net

| HBA Co-solvent | Synergistic Effect | Primary Interaction at Phenolic Site | Primary Interaction at Nitrobenzene Site |

| N,N-Dimethylformamide | Observed | Hydrogen Bond Acceptance | Hydrogen Bond Donation |

| Dimethyl sulfoxide | Observed | Hydrogen Bond Acceptance | Hydrogen Bond Donation |

| Acetone | Observed | Hydrogen Bond Acceptance | Hydrogen Bond Donation |

This detailed analysis underscores the complex and fascinating chemical behavior of this compound, driven by a combination of its molecular structure and its interactions with the surrounding chemical environment.

Photophysical and Photochemical Processes

Photoisomerization Mechanisms (Trans-Cis Interconversion)

Azobenzene (B91143) and its derivatives, including 4-(4-Nitrophenylazo)phenol, are renowned for their ability to undergo reversible photoisomerization between two geometric isomers: the thermodynamically more stable trans isomer and the less stable cis isomer. wordpress.com This process is the foundation for their application in molecular switches and other light-responsive materials.

The trans → cis isomerization is typically induced by UV or visible light, corresponding to the n→π* or π→π* electronic transitions of the azo group. wordpress.com The reverse reaction, cis → trans isomerization, can occur thermally in the dark or be accelerated by irradiation with a different wavelength of light. wordpress.com

Two primary mechanisms have been proposed for the photoisomerization of azobenzenes:

Rotation: This mechanism involves the rotation around the N=N double bond in the excited state, where the π-bond is weakened. It proceeds through a twisted transition state. wordpress.com

Inversion: This mechanism suggests a planar or semi-planar pathway where one of the nitrogen atoms undergoes a change in hybridization, leading to an inversion of the substituent's position. wordpress.com

The operative mechanism can depend on the specific substitution pattern on the azobenzene core and the surrounding solvent environment. wordpress.com For "push-pull" azobenzenes like this compound, characterized by electron-donating and electron-accepting groups, the π→π* transition is often at a lower energy, which can influence the isomerization pathway. The polarity of the solvent has also been shown to significantly influence the kinetics of thermal cis-to-trans isomerization, with polar media often leading to higher rates. semanticscholar.org Theoretical studies suggest that for some push-pull azo derivatives, the isomerization proceeds via fast, downhill excited-state potential energy surfaces. chemrxiv.org

| Isomer | Relative Stability | Conversion Trigger |

| trans-4-(4-Nitrophenylazo)phenol | More stable | Light (UV-Vis) |

| cis-4-(4-Nitrophenylazo)phenol | Less stable | Heat or Light |

Excited State Properties and Dynamic Structural Changes

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an electronically excited state (S₁ or S₂). The properties of these excited states and the subsequent structural dynamics are crucial in determining the molecule's photochemical behavior.

The presence of both electron-donating (-OH) and electron-withdrawing (-NO₂) groups facilitates the formation of an intramolecular charge transfer (CT) excited state. nih.gov In this state, there is a significant shift of electron density from the phenol (B47542) ring towards the nitrophenyl ring. This CT character results in a larger dipole moment in the excited state compared to the ground state. nih.gov

Following initial excitation, the molecule undergoes several rapid relaxation processes:

Internal Conversion (IC): The molecule quickly relaxes from higher excited singlet states (Sₙ) to the lowest excited singlet state (S₁). nih.gov

Structural Relaxation: In the excited state, the molecule's geometry adjusts to the new electronic distribution. For nitroaromatic compounds, this can involve twisting of the nitro group relative to the aromatic ring, a motion that can facilitate non-radiative decay back to the ground state. mdpi.com

Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet state (T₁). However, for many nitrophenolic compounds, other deactivation pathways like proton transfer can be more efficient, potentially limiting the role of triplet states. uci.edu

The dynamic structural changes in the excited state, such as the rotation around the azo bond for isomerization or the twisting of the nitro group, occur on ultrafast timescales, typically in the femtosecond to picosecond range. nih.govresearcher.life

| Excited State Process | Description | Typical Timescale |

| Light Absorption | Promotion of an electron to a higher energy orbital (S₀ → Sₙ). | Femtoseconds |

| Internal Conversion | Non-radiative relaxation from higher to lower excited states (e.g., S₂ → S₁). | Femtoseconds to Picoseconds |

| Intramolecular Charge Transfer | Electron density shifts from the donor (-OH side) to the acceptor (-NO₂ side). | Femtoseconds |

| Structural Dynamics | Molecular geometry changes, e.g., N=N rotation or -NO₂ twisting. | Picoseconds |

| Intersystem Crossing | Transition from a singlet excited state to a triplet state (S₁ → T₁). | Picoseconds to Nanoseconds |

Reductive Fading and Degradation Pathways

The color of azo dyes like this compound is susceptible to fading, often through reductive or oxidative processes that disrupt the chromophore. The primary chromophore is the extended π-conjugated system involving the two aromatic rings and the central -N=N- azo group.

Reductive fading typically involves the cleavage of the azo bond. This breaks the conjugation and leads to the formation of colorless aromatic amines. For this compound, reductive cleavage would yield 4-aminophenol (B1666318) and p-phenylenediamine.

Another significant degradation pathway, particularly relevant due to the nitro group, is its reduction. The reduction of 4-nitrophenol (B140041) is a well-studied model for this process. nih.gov The nitro group (-NO₂) is typically reduced to an amino group (-NH₂), forming 4-amino-4'-hydroxyazobenzene. While this changes the spectral properties, it does not immediately destroy the azo chromophore. However, this product can be an intermediate in further degradation.

Under oxidative conditions, such as in the presence of hydroxyl radicals (•OH) in advanced oxidation processes, degradation can be initiated by attacking the aromatic rings. researchgate.net This can lead to the formation of hydroxylated intermediates, such as catechols or hydroquinones, followed by ring-opening reactions that break down the molecule into smaller organic acids and eventually lead to complete mineralization (conversion to CO₂, H₂O, and inorganic ions like nitrate). researchgate.net

Potential Degradation Products of this compound:

| Degradation Pathway | Key Reaction | Primary Products |

| Reductive Cleavage | Cleavage of the -N=N- bond | 4-Aminophenol, p-Phenylenediamine |

| Nitro Group Reduction | -NO₂ → -NH₂ | 4-Amino-4'-hydroxyazobenzene |

| Oxidative Attack | Hydroxylation and ring-opening | Hydroxylated aromatics, organic acids, CO₂, H₂O, NO₃⁻ |

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are powerful tools for investigating the ultrafast events that follow light absorption by molecules like this compound. mdpi.comnih.gov These methods allow researchers to monitor the formation and decay of short-lived excited states and reaction intermediates in real-time. epj-conferences.org

In studies of similar molecules like nitrophenols, fs-TA spectra reveal several key features: mdpi.comnih.gov

Excited-State Absorption (ESA): Immediately after excitation, new absorption bands appear, corresponding to the absorption of a second photon by the excited molecule.

Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum, representing the stimulated return of the excited molecule to the ground state.

Ground-State Bleach (GSB): A negative signal at the wavelength of the ground state absorption, indicating the depletion of the ground state population.

By analyzing the evolution of these spectral features over time, from femtoseconds to nanoseconds, the lifetimes of different electronic states can be determined. For instance, studies on 4-nitrophenol and its anion have identified rapid spectral changes on sub-picosecond to picosecond timescales, attributed to processes like the formation of twisted intramolecular charge transfer (TICT) states and subsequent relaxation. mdpi.comuci.edu

These studies help elucidate the complex sequence of events, including electronic and vibrational relaxation, solvent interactions, and the structural changes that lead to photoisomerization or degradation. nih.gov For example, the appearance and decay of specific transient signals can be correlated with the twisting motion around the azo bond during isomerization or the transfer of a proton from the phenolic group in the excited state. uci.edu

| Spectroscopic Technique | Information Obtained | Relevant Processes Studied |

| Femtosecond Transient Absorption (fs-TA) | Lifetimes of excited states, kinetics of photochemical reactions. | Isomerization dynamics, charge transfer, internal conversion, intersystem crossing. |

| Time-Resolved Photoelectron Spectroscopy | Real-time tracking of electronic and structural changes. | Bond cleavage, formation of photoproducts. epj-conferences.org |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational structure of molecules in their excited states. | Tracking specific bond changes during a reaction. nih.gov |

Biological Interactions and Activity Studies

Enzyme Activity Modulation

No specific studies detailing the effects of 4-(4-Nitrophenylazo)phenol on enzyme activity were identified.

Inhibitory Effects on Enzymes (e.g., Acetylcholinesterase)

No research data was found regarding the inhibitory effects of this compound on acetylcholinesterase or any other specified enzymes.

Mechanism of Enzyme Inhibition

As no studies on enzyme inhibition by this compound were located, there is no information available on its potential mechanism of action in this context.

Antimicrobial Activity

There is no specific data available from published research to detail the antimicrobial properties of this compound.

Antibacterial Properties

Scientific literature searches did not yield any studies that have investigated or established the antibacterial properties of this compound against any bacterial strains.

Antifungal Properties

No specific research findings on the antifungal activity of this compound were found in the available literature.

Interactions with Biological Molecules

No studies were identified that specifically investigate the interactions of this compound with biological molecules such as proteins or nucleic acids.

DNA Binding Studies

Direct experimental studies on the interaction between this compound and DNA are not extensively documented in publicly available literature. However, research on structurally related azo dyes and nitrophenyl compounds provides significant insights into potential binding mechanisms. Computational and experimental studies on various genotoxic azo dyes have explored their modes of interaction with double-stranded DNA (dsDNA). mdpi.com

Generally, small molecules like azo dyes can interact with DNA through several modes, primarily intercalation (inserting between base pairs) and groove binding (fitting into the minor or major grooves of the DNA helix). mdpi.comshd-pub.org.rs Molecular docking studies on a range of genotoxic azo dyes have indicated that minor groove binding is a common interaction mode for many of these compounds. mdpi.com The binding affinity and preferred mode are dictated by the molecule's specific chemical structure, including the presence and position of functional groups such as azo, nitro, and hydroxyl groups. mdpi.com These groups can form hydrogen bonds and other non-covalent interactions with the DNA molecule, stabilizing the complex. mdpi.comshd-pub.org.rs

For instance, in silico studies have shown that functional groups like nitrophenyl, azo, and hydroxyl moieties play a primary role in the binding conformations of dyes on dsDNA. mdpi.com These interactions can lead to conformational changes in the DNA structure, potentially causing strand breaks or interfering with DNA replication and transcription processes. mdpi.com Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, are often used to study these interactions. nih.govresearchgate.net A hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the dye's absorption spectrum upon addition of DNA are often indicative of intercalation. nih.gov

The binding affinities for some genotoxic azo dyes to dsDNA have been calculated to range from -6.35 kcal/mol to -9.42 kcal/mol, indicating strong interactions. mdpi.com It has been observed that many of these dyes show a preference for binding at sequences containing GT dinucleotides. researchgate.net While these findings relate to a broader class of azo dyes, they suggest that this compound, with its nitrophenyl and phenol (B47542) moieties, has the structural features conducive to DNA interaction, likely through groove binding.

| Compound Type | Predominant Binding Mode | Key Interacting Groups | Typical Binding Affinity (ΔG°) |

|---|---|---|---|